molecular formula C10H15ClN4 B1462514 6-chloro-N-(1-methylpiperidin-4-yl)pyridazin-3-amine CAS No. 1096808-74-0

6-chloro-N-(1-methylpiperidin-4-yl)pyridazin-3-amine

Cat. No.: B1462514
CAS No.: 1096808-74-0
M. Wt: 226.7 g/mol
InChI Key: XBLILZWAJBZZQC-UHFFFAOYSA-N
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Description

6-chloro-N-(1-methylpiperidin-4-yl)pyridazin-3-amine is a versatile compound used in various scientific research fields. It is known for its unique chemical structure, which includes a pyridazine ring substituted with a chlorine atom and a piperidine moiety. This compound exhibits properties that make it valuable for studying biological processes and developing innovative pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(1-methylpiperidin-4-yl)pyridazin-3-amine typically involves the nucleophilic substitution of a suitable pyridazine derivative. One common method is the reaction of 6-chloropyridazine with 1-methylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(1-methylpiperidin-4-yl)pyridazin-3-amine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom on the pyridazine ring can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Substitution reactions: The piperidine moiety can be modified through substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Nucleophilic substitution: Sodium hydride, potassium carbonate, DMF, DMSO.

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of amine-substituted pyridazine derivatives .

Scientific Research Applications

6-chloro-N-(1-methylpiperidin-4-yl)pyridazin-3-amine is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Employed in the study of biological processes and interactions at the molecular level.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-(1-methylpiperidin-4-yl)pyridazin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

6-chloro-N-(1-methylpiperidin-4-yl)pyridazin-3-amine can be compared with other similar compounds, such as:

    6-chloro-3-pyridazinamine: A simpler derivative with a similar pyridazine ring but without the piperidine moiety.

    6-chloro-N-(3-methoxypropyl)pyrimidin-4-amine: A compound with a pyrimidine ring instead of a pyridazine ring, exhibiting different chemical properties.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-chloro-N-(1-methylpiperidin-4-yl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4/c1-15-6-4-8(5-7-15)12-10-3-2-9(11)13-14-10/h2-3,8H,4-7H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLILZWAJBZZQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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